![molecular formula C13H23NO4 B13587584 tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)
tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[221]heptan-1-yl]methyl}carbamate is a chemical compound with the molecular formula C12H21NO4 It is characterized by its unique bicyclic structure, which includes a tert-butyl carbamate group and a hydroxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl}carbamate typically involves the reaction of a bicyclic alcohol with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[221]heptan-1-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its reactivity with nucleophiles makes it useful for labeling and tracking biological molecules.
Medicine
In medicine, tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl}carbamate has potential applications as a drug intermediate. Its ability to form stable carbamate linkages makes it a candidate for the development of prodrugs and other therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of polymers and coatings. Its reactivity and stability make it suitable for various applications in materials science.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl}carbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can undergo hydrolysis to release the corresponding amine and carbon dioxide. Additionally, the hydroxymethyl group can participate in various chemical reactions, depending on the conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
- tert-butyl (4-(hydroxymethyl)phenyl)carbamate
Uniqueness
tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl}carbamate is unique due to its bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of both a hydroxymethyl group and a carbamate linkage allows for a wide range of chemical modifications and applications.
Propiedades
Fórmula molecular |
C13H23NO4 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]carbamate |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-7-13-5-4-12(6-13,8-15)9-17-13/h15H,4-9H2,1-3H3,(H,14,16) |
Clave InChI |
KMKIREZSRNUPPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC12CCC(C1)(CO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


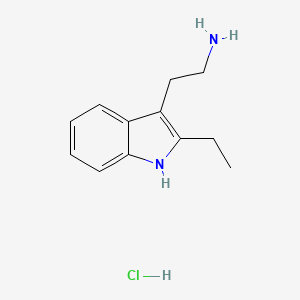
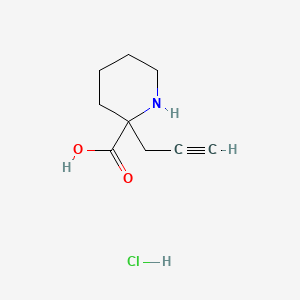
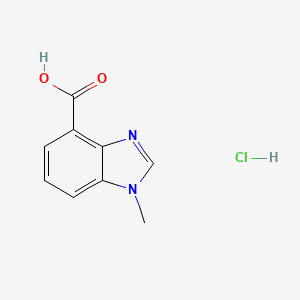
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)
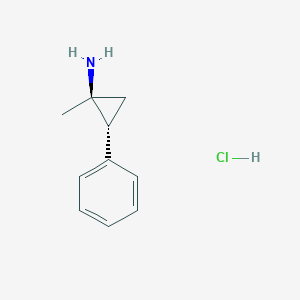

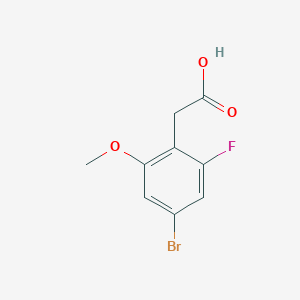
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
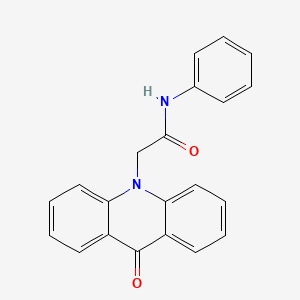
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(6R,9S,15S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13587564.png)
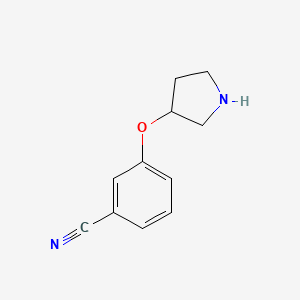
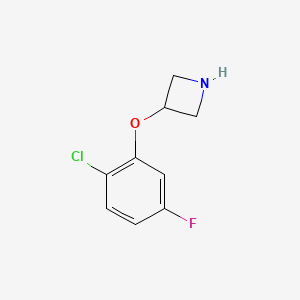
![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
